![molecular formula C18H24N2O2 B14488776 1,1'-[(4-Anilinophenyl)azanediyl]di(propan-2-ol) CAS No. 63299-21-8](/img/structure/B14488776.png)
1,1'-[(4-Anilinophenyl)azanediyl]di(propan-2-ol)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-[(4-Anilinophenyl)azanediyl]di(propan-2-ol) typically involves the reaction of aniline with a suitable diol under controlled conditions. One common method involves the use of 2-propanol as the diol, which reacts with aniline in the presence of a catalyst such as sulfuric acid or hydrochloric acid. The reaction is carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of 1,1’-[(4-Anilinophenyl)azanediyl]di(propan-2-ol) may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced purification techniques such as distillation and recrystallization is common to obtain the final compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
1,1’-[(4-Anilinophenyl)azanediyl]di(propan-2-ol) undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce amines.
Aplicaciones Científicas De Investigación
1,1’-[(4-Anilinophenyl)azanediyl]di(propan-2-ol) has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1,1’-[(4-Anilinophenyl)azanediyl]di(propan-2-ol) involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl groups and the aniline moiety play a crucial role in its binding affinity and activity. The compound may modulate specific biochemical pathways, leading to its observed effects.
Comparación Con Compuestos Similares
Similar Compounds
- 1,1’-[(4-Methylphenyl)azanediyl]di(propan-2-ol)
- 1,1’-[(4-Chlorophenyl)azanediyl]di(propan-2-ol)
- 1,1’-[(4-Nitrophenyl)azanediyl]di(propan-2-ol)
Uniqueness
1,1’-[(4-Anilinophenyl)azanediyl]di(propan-2-ol) is unique due to the presence of the aniline group, which imparts specific chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound in various research and industrial applications.
Propiedades
Número CAS |
63299-21-8 |
|---|---|
Fórmula molecular |
C18H24N2O2 |
Peso molecular |
300.4 g/mol |
Nombre IUPAC |
1-[4-anilino-N-(2-hydroxypropyl)anilino]propan-2-ol |
InChI |
InChI=1S/C18H24N2O2/c1-14(21)12-20(13-15(2)22)18-10-8-17(9-11-18)19-16-6-4-3-5-7-16/h3-11,14-15,19,21-22H,12-13H2,1-2H3 |
Clave InChI |
QKIDXJVSNXZYNG-UHFFFAOYSA-N |
SMILES canónico |
CC(CN(CC(C)O)C1=CC=C(C=C1)NC2=CC=CC=C2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


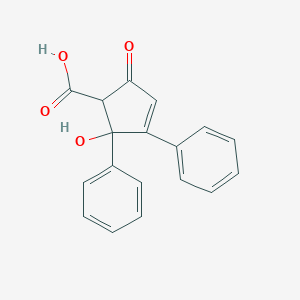
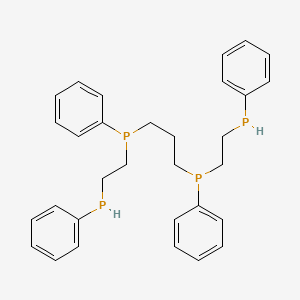
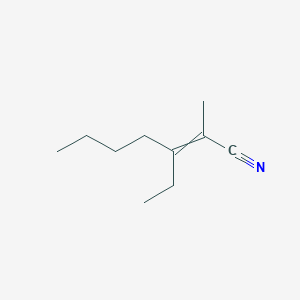
![2-[(E)-(Quinolin-8-yl)diazenyl]naphthalen-1-amine](/img/structure/B14488702.png)
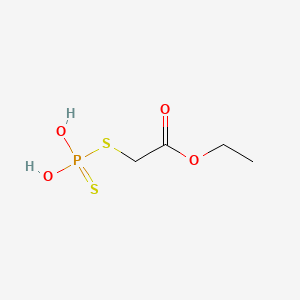
![Acetic acid;4-[2-(4-hydroxyphenyl)prop-1-enyl]phenol](/img/structure/B14488705.png)
![(Acryloylamino)[(ethoxycarbonyl)amino]acetic acid](/img/structure/B14488707.png)
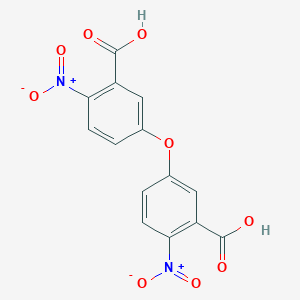
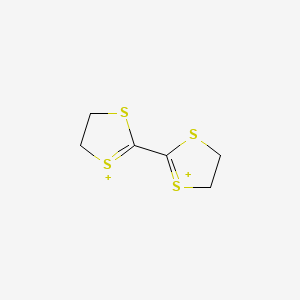
![2(3H)-Benzothiazolethione, 3-[[(4-methyl-2-pyridinyl)amino]methyl]-](/img/structure/B14488732.png)
![4-[(2Z)-2-(2-Hydroxy-3-methyl-4-oxonaphthalen-1(4H)-ylidene)hydrazino]benzoic acid](/img/structure/B14488735.png)
![Butanoic acid, 2-[[(1S)-1-phenylethyl]amino]-, methyl ester, (2S)-](/img/structure/B14488749.png)


